molecular formula C8H6Cl4O B1402209 1-Chloro-2-methyl-3-(trichloromethoxy)benzene CAS No. 1404194-81-5

1-Chloro-2-methyl-3-(trichloromethoxy)benzene

Cat. No. B1402209
CAS RN: 1404194-81-5
M. Wt: 259.9 g/mol
InChI Key: KJUJSSKHODQZTI-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-3-(trichloromethoxy)benzene, also known as 1-Chloro-2-methyl-3-trichloromethoxybenzene (1C2M3TCM), is a synthetic aromatic compound used in various scientific and industrial applications. It is a colorless liquid with a characteristic odor and a boiling point of 120°C. It is soluble in water and organic solvents, and has a low vapor pressure.

Scientific Research Applications

1C2M3TCM has been used for various scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-methyl-3-trichloromethoxybenzene and 2-methyl-3-chloro-4-trifluoromethoxybenzene. It has also been used in the synthesis of other aromatic compounds, such as 4-chloro-2-methyl-3-trichloromethoxybenzene and 4-chloro-2-methyl-3-trifluoromethoxybenzene.

Mechanism of Action

1C2M3TCM is an aromatic compound, and its mechanism of action is based on its ability to form strong hydrogen bonds with other molecules. It can form strong hydrogen bonds with molecules that contain hydrogen-bonding groups, such as amines and alcohols. These hydrogen bonds can stabilize the molecules and increase their solubility in water and organic solvents.
Biochemical and Physiological Effects
1C2M3TCM has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and analgesic effects. In addition, it has been found to have antifungal and antiseptic properties.

Advantages and Limitations for Lab Experiments

1C2M3TCM has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easily synthesized in a two-step process. In addition, it is soluble in water and organic solvents, and has a low vapor pressure. However, 1C2M3TCM also has some limitations for lab experiments. It is toxic and flammable, and should be handled with caution.

Future Directions

1C2M3TCM has a wide range of potential applications in scientific research. Future research could focus on exploring its potential uses in the synthesis of other organic compounds, as well as its potential pharmacological and therapeutic applications. Additionally, further research could explore the potential toxic effects of 1C2M3TCM, as well as its potential environmental impact.

properties

IUPAC Name

1-chloro-2-methyl-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUJSSKHODQZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methyl-3-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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